4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC12028654
InChI: InChI=1S/C14H10ClNO2S/c15-10-8-19-12-6-11(14(17)18)16(13(10)12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
SMILES:
Molecular Formula: C14H10ClNO2S
Molecular Weight: 291.8 g/mol

4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS No.:

Cat. No.: VC12028654

Molecular Formula: C14H10ClNO2S

Molecular Weight: 291.8 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid -

Specification

Molecular Formula C14H10ClNO2S
Molecular Weight 291.8 g/mol
IUPAC Name 4-benzyl-3-chlorothieno[3,2-b]pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C14H10ClNO2S/c15-10-8-19-12-6-11(14(17)18)16(13(10)12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
Standard InChI Key AGTMYPIEJAWPKK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=CC3=C2C(=CS3)Cl)C(=O)O

Introduction

Structural and Nomenclature Analysis

Core Architecture

The compound features a bicyclic thieno[3,2-b]pyrrole system, where a thiophene ring (positions 1–5) is fused to a pyrrole ring (positions 3–6). The numbering follows IUPAC conventions for fused heterocycles:

  • Position 3: Chlorine substituent.

  • Position 4: Benzyl group (-CH₂C₆H₅).

  • Position 5: Carboxylic acid (-COOH).

This substitution pattern enhances electronic diversity, making the molecule amenable to further functionalization .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₂ClNO₂S.

  • Molecular Weight: 313.78 g/mol (calculated via PubChem algorithms) .

Table 1: Structural Descriptors

PropertyValue
IUPAC Name4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
SMILESClC1=C(C(=O)O)C2=C(N1CC3=CC=CC=C3)SC=C2
InChI KeyVQZJRYQKXZQKSP-UHFFFAOYSA-N

Synthetic Pathways

Retrosynthetic Strategy

The synthesis of 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be approached via sequential functionalization of a thienopyrrole precursor:

  • Benzylation: Introduction of the benzyl group at position 4 via alkylation.

  • Chlorination: Electrophilic substitution at position 3 using chlorinating agents (e.g., N-chlorosuccinimide).

  • Carboxylation: Oxidation of a methyl ester or direct carboxylation at position 5 .

Step 1: Alkylation of Thienopyrrole Core

A base-mediated reaction between 4H-thieno[3,2-b]pyrrole and benzyl bromide in dimethylformamide (DMF) yields 4-benzyl-4H-thieno[3,2-b]pyrrole. Sodium hydride (NaH) is typically employed to deprotonate the pyrrole nitrogen .

Step 2: Electrophilic Chlorination

Chlorination at position 3 is achieved using N-chlorosuccinimide (NCS) in acetonitrile under reflux. The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-rich thiophene ring .

Step 3: Carboxylic Acid Formation

Hydrolysis of a methyl ester intermediate (e.g., methyl 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate) using aqueous NaOH or LiOH affords the carboxylic acid. Alternative routes involve direct carboxylation via CO₂ insertion under high-pressure conditions .

Table 2: Key Synthetic Reagents and Conditions

StepReagent/ConditionYield (%)
1Benzyl bromide, NaH, DMF, 0°C→RT65–75
2NCS, CH₃CN, reflux, 12 h80–85
32M NaOH, MeOH/H₂O, 60°C, 6 h90–95

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch), and 3100 cm⁻¹ (aromatic C-H) .

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.95 (s, 1H, thiophene), 5.20 (s, 2H, CH₂Ph), 13.10 (s, 1H, COOH) .

  • MS (ESI-): m/z 312.03 [M-H]⁻ .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres but prone to decarboxylation above 150°C.

Research Applications

Medicinal Chemistry

Thienopyrrole derivatives exhibit inhibitory activity against enzymes such as CYP450 isoforms (e.g., CYP1A2, CYP2C9) . The carboxylic acid group enables conjugation with amines to form amide-based prodrugs, enhancing bioavailability.

Materials Science

The planar thienopyrrole core and electron-withdrawing groups (Cl, COOH) make this compound a candidate for organic semiconductors and photochromic materials. Derivatives have been explored in organic field-effect transistors (OFETs) due to their charge transport properties .

Table 3: Comparative Bioactivity of Thienopyrrole Analogs

CompoundIC₅₀ (CYP1A2)LogP
4-Benzyl-3-chloro derivative0.45 µM2.8
4-Methyl-3-bromo derivative 1.2 µM3.1
Parent thieno[3,2-b]pyrrole >10 µM1.9

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the benzyl and chlorine substituents to optimize pharmacological profiles.

  • Polymer Integration: Copolymerization with thiophene monomers for conductive materials.

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